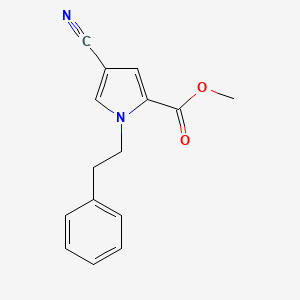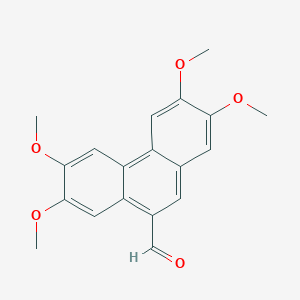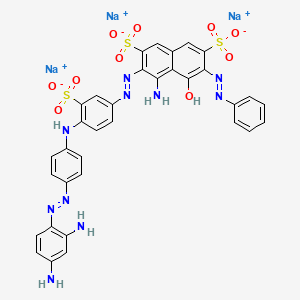
2-Butenedinitrile, 2-chloro-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedinitrile, 2-chloro-, (Z)- is an organic compound with the molecular formula C4HClN2. It is a derivative of butenedinitrile, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedinitrile, 2-chloro-, (Z)- typically involves the chlorination of butenedinitrile. The reaction is carried out under controlled conditions to ensure the formation of the (Z)-isomer. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of 2-Butenedinitrile, 2-chloro-, (Z)- follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenedinitrile, 2-chloro-, (Z)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions with nucleophiles and electrophiles.
Cycloaddition Reactions: It can undergo cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents at moderate temperatures.
Addition Reactions: Reagents such as hydrogen halides and halogens are used. The reactions may require catalysts and specific temperature conditions.
Cycloaddition Reactions: These reactions often involve dienes and dienophiles, with conditions tailored to promote the desired cycloaddition pathway.
Major Products Formed
Substitution Reactions: Products include various substituted butenedinitriles.
Addition Reactions: Products include halogenated and hydrogenated derivatives.
Cycloaddition Reactions: Products include cyclic compounds with diverse functional groups.
Applications De Recherche Scientifique
2-Butenedinitrile, 2-chloro-, (Z)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butenedinitrile, 2-chloro-, (Z)- involves its reactivity with various chemical species. The chlorine atom and the nitrile groups play crucial roles in its interactions. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenedinitrile: The parent compound without the chlorine substitution.
2-Butenedinitrile, 2-bromo-, (Z)-: A similar compound with a bromine atom instead of chlorine.
2-Butenedinitrile, 2-fluoro-, (Z)-: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
2-Butenedinitrile, 2-chloro-, (Z)- is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom influences the compound’s reactivity, making it suitable for specific synthetic applications that other halogenated derivatives may not achieve.
Propriétés
Numéro CAS |
71200-79-8 |
|---|---|
Formule moléculaire |
C4HClN2 |
Poids moléculaire |
112.52 g/mol |
Nom IUPAC |
(Z)-2-chlorobut-2-enedinitrile |
InChI |
InChI=1S/C4HClN2/c5-4(3-7)1-2-6/h1H/b4-1- |
Clé InChI |
VXBAYIAWNLPBHU-RJRFIUFISA-N |
SMILES isomérique |
C(=C(/C#N)\Cl)\C#N |
SMILES canonique |
C(=C(C#N)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


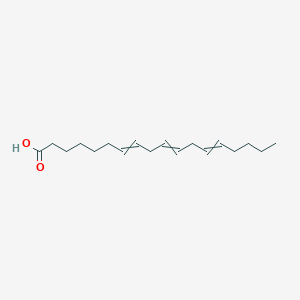
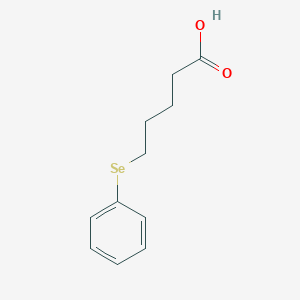
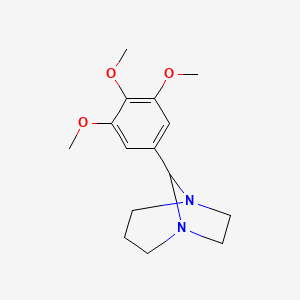
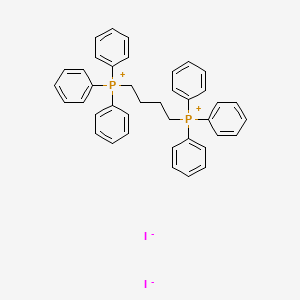
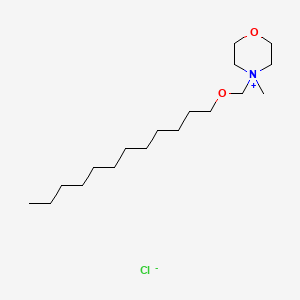
![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)
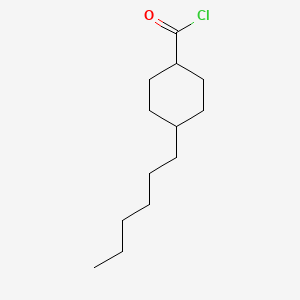

![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
